molecular formula C17H16Cl2N6O B15293194 4-(3,5-dichloroanilino)-2-(pyrrolidin-3-ylamino)-6H-pyrido[4,3-d]pyrimidin-5-one

4-(3,5-dichloroanilino)-2-(pyrrolidin-3-ylamino)-6H-pyrido[4,3-d]pyrimidin-5-one

Cat. No.: B15293194
M. Wt: 391.3 g/mol
InChI Key: VSDJPSOMFBJWMR-UHFFFAOYSA-N
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Description

4-(3,5-dichloroanilino)-2-(pyrrolidin-3-ylamino)-6H-pyrido[4,3-d]pyrimidin-5-one is a complex organic compound that belongs to the class of pyrido[4,3-d]pyrimidines.

Preparation Methods

The synthesis of 4-(3,5-dichloroanilino)-2-(pyrrolidin-3-ylamino)-6H-pyrido[4,3-d]pyrimidin-5-one typically involves multi-step organic reactions. One common synthetic route starts with the formation of pyrido[4,3-d]pyrimidin-5-ones from pyrano[4,3-d]pyrimidin-5-ones through the action of bromine in acetic acid on 4-styrylpyrimidine-5-carboxylic acids. This intermediate is then treated with amines to yield the desired pyrido[4,3-d]pyrimidin-5-one . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

4-(3,5-dichloroanilino)-2-(pyrrolidin-3-ylamino)-6H-pyrido[4,3-d]pyrimidin-5-one undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. Common reagents used in these reactions include bromine, acetic acid, and various amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has been extensively studied for its potential applications in scientific research. In medicinal chemistry, it has shown promise as an anticancer agent due to its ability to inhibit cell cycle progression and induce apoptosis in cancer cells. It has also been evaluated for its potential use in other areas of biology and industry, such as the development of new therapeutic agents and chemical intermediates .

Mechanism of Action

The mechanism of action of 4-(3,5-dichloroanilino)-2-(pyrrolidin-3-ylamino)-6H-pyrido[4,3-d]pyrimidin-5-one involves the inhibition of key molecular targets involved in cell cycle regulation and apoptosis. This compound has been shown to induce caspase-3 activation and suppress the activation of NF-κB and IL-6, leading to the inhibition of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar compounds to 4-(3,5-dichloroanilino)-2-(pyrrolidin-3-ylamino)-6H-pyrido[4,3-d]pyrimidin-5-one include other pyrido[4,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines. These compounds share similar structural features and biological activities but may differ in their specific molecular targets and mechanisms of action. For example, pyrazolo[3,4-d]pyrimidine derivatives have also been studied for their anticancer activity and have shown promising results in various cancer models .

Properties

Molecular Formula

C17H16Cl2N6O

Molecular Weight

391.3 g/mol

IUPAC Name

4-(3,5-dichloroanilino)-2-(pyrrolidin-3-ylamino)-6H-pyrido[4,3-d]pyrimidin-5-one

InChI

InChI=1S/C17H16Cl2N6O/c18-9-5-10(19)7-12(6-9)22-15-14-13(2-4-21-16(14)26)24-17(25-15)23-11-1-3-20-8-11/h2,4-7,11,20H,1,3,8H2,(H,21,26)(H2,22,23,24,25)

InChI Key

VSDJPSOMFBJWMR-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1NC2=NC3=C(C(=O)NC=C3)C(=N2)NC4=CC(=CC(=C4)Cl)Cl

Origin of Product

United States

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